Xanthohumol is a natural product belonging to the class of prenylated chalcones. It is primarily found in the lupulin glands of the female inflorescences of the hop plant (Humulus lupulus L.). [, , , ] This plant is widely known for its use in beer brewing, where xanthohumol contributes to the bitter taste. [, ] Besides its role in brewing, xanthohumol has garnered significant attention from the scientific community due to its broad spectrum of potential pharmacological activities. [, , , , , , , , , , , ] These activities suggest its potential application in various fields, including cancer prevention, anti-inflammatory treatments, and combating chronic diseases. [, , , , , , , , , ]
Xanthohumol is primarily sourced from the flowers of the hop plant. It is classified under the following categories:
The synthesis of xanthohumol can be approached through various methods, including extraction from natural sources and synthetic pathways.
Xanthohumol has a complex molecular structure characterized by:
Xanthohumol undergoes several chemical reactions, particularly in metabolic processes:
Xanthohumol exhibits its pharmacological effects through various mechanisms:
Studies have shown that xanthohumol induces apoptosis in cancer cell lines (e.g., HeLa cells) at low concentrations (IC50 = 1.4 μM), highlighting its potential as an anticancer agent .
Xanthohumol possesses distinct physical and chemical properties:
Xanthohumol has diverse applications across several fields:
Ongoing research focuses on enhancing biosynthetic pathways for increased yield, understanding its metabolic products' roles, and exploring additional therapeutic applications related to cardiovascular health and metabolic disorders.
Prenylation constitutes the definitive biosynthetic step conferring xanthohumol's bioactive properties. This reaction attaches a dimethylallyl diphosphate (DMAPP) moiety to the chalcone scaffold (naringenin chalcone, NC) at the C-3' position, catalyzed by membrane-bound prenyltransferases (PTases) in hop glandular trichomes. Humulus lupulus prenyltransferase 1 (HlPT1) exhibits stringent regioselectivity for this position, with structural analyses revealing a deep hydrophobic binding pocket accommodating the prenyl donor while positioning the chalcone acceptor via π-π stacking interactions [1] [10]. The enzyme demonstrates broad substrate promiscuity in vitro, accepting various flavonoids, though its catalytic efficiency toward naringenin chalcone remains highest in planta [4].
Biochemical optimization of prenylation faces significant challenges due to pH sensitivity. HlPT1 operates optimally at pH 7.5–8.5 – a plastid-compatible alkaline environment. However, yeast cytosol (pH ≈ 6.0) substantially diminishes activity. Buffering engineered yeast cultures at pH 5.4 partially rescued activity (2.8-fold DMX increase) but accelerated spontaneous cyclization of the unstable NC precursor to naringenin, creating a competing loss pathway [1]. Alternative PTases from diverse plant species exhibit varying efficiencies in heterologous systems:
Table 1: Comparison of Prenyltransferase Efficiency in Heterologous Xanthohumol Precursor (DMX) Production
PTase Source | Organism | Relative DMX Yield (%) | Catalytic Features |
---|---|---|---|
HlPT1L | Humulus lupulus | 100 (Reference) | Native specificity, membrane-bound |
MaIDT | Morus alba | ≈150 | Chalcone-specific |
LaPT1 | Lupinus albus | ≈170 | High DMAPP affinity |
CtIDT | Cudrania tricuspidata | ≈120 | Soluble, chalcone-specific |
NphB | Streptomyces sp. | <50 | Soluble, broad substrate range |
Notably, Lupinus albus LaPT1 outperformed native HlPT1L in yeast, suggesting superior compatibility with the microbial host environment or enhanced kinetic properties [1]. Protein engineering efforts targeting HlPT1's solubility, pH optimum, and DMAPP binding affinity represent ongoing strategies to overcome the prenylation bottleneck.
Xanthohumol biosynthesis occurs almost exclusively within the lupulin glands of female hop cones, demonstrating strict spatial and temporal regulation. Transcriptomic analyses reveal coordinated expression of:
Crucially, non-catalytic chalcone isomerase-like proteins (CHILs) interact directly with CHS_H1 and HlPT1, forming metabolon complexes that channel NC toward prenylation and methylation while minimizing non-productive cyclization to flavanones. Silencing CHIL2 expression in hop significantly reduced xanthohumol accumulation, confirming its essential scaffolding role [4] [9]. Furthermore, the final O-methylation step, catalyzed by S-adenosylmethionine (SAM)-dependent xanthohumol O-methyltransferase (HlOMT1), exhibits high specificity for the prenylated demethylxanthohumol (DMX) substrate. HlOMT1 expression tightly correlates with xanthohumol accumulation during cone development, peaking during the resin-rich stages [10].
Table 2: Key Enzymes and Regulatory Factors in Xanthohumol Biosynthesis in Hops
Enzyme/Regulator | Gene | Function | Impact on Xanthohumol Biosynthesis |
---|---|---|---|
Chalcone Synthase | CHS_H1 | Catalyzes naringenin chalcone (NC) formation | Rate-limiting initial flavonoid step |
Prenyltransferase | HlPT1 | Attaches DMAPP to C-3' of NC | Defines prenylflavonoid structure |
O-Methyltransferase | HlOMT1 | Methylates 4'-OH of DMX | Final step yielding xanthohumol |
Chalcone Isomerase-Like 2 | CHIL2 | Scaffolds CHS_H1-HlPT1 complex | Prevents NC cyclization, enhances flux to DMX |
PAL/C4H/4CL | PAL, C4H, 4CL | Generates p-coumaroyl-CoA | Supplies aromatic precursor |
Environmental factors (light intensity, nutrient status) and developmental cues coordinately modulate the transcription of this biosynthetic gene cluster, ultimately determining xanthohumol yield in different hop cultivars and growth conditions.
Xanthohumol undergoes extensive enzymatic and chemical transformations yielding bioactive derivatives with distinct pharmacological profiles:
Table 3: Major Biotransformation Pathways of Xanthohumol and Key Catalysts
Parent Compound | Product | Transformation Type | Primary Catalyst(s) | Conditions/Notes |
---|---|---|---|---|
Xanthohumol (Xn) | Isoxanthohumol (IX) | Intramolecular Cyclization | Acid/Base catalysis | Rapid in beer wort/acidic pH |
Isoxanthohumol (IX) | 8-Prenylnaringenin (8-PN) | O-Demethylation | Hepatic CYP1A2; Eubacterium limosum O-demethylase | Major activation step (potent estrogen) |
Xanthohumol (Xn) | Dihydroxanthohumol (DXN) | Carbonyl Reduction | Hepatic AKRs; Eubacterium ramulus reductases | Detoxification pathway? |
8-Prenylnaringenin (8-PN) | O-Desmethylxanthohumol (DMX) | O-Demethylation | Eubacterium ramulus O-demethylase | Reversal of final methylation step in plants |
These transformations profoundly impact bioavailability and bioactivity, converting xanthohumol into compounds with altered estrogenicity (8-PN), antioxidant capacity, and pharmacokinetic profiles.
Traditional extraction from hops faces limitations of low yield (<1% dry weight), seasonal variability, and chemical complexity. De novo microbial biosynthesis offers a sustainable alternative. Saccharomyces cerevisiae has been engineered for complete xanthohumol production from glucose through systematic pathway reconstruction and optimization:
Subcellular Compartmentalization: Targeting the entire p-coumaroyl-CoA to DMX pathway (enzymes from Modules I-III) to peroxisomes harnessed the organelle's native CoA and acetyl-CoA pools, further enhancing flux and reducing cytotoxic intermediate accumulation. Peroxisomal engineering contributed significantly to the overall yield improvement [1] [9].
Enzyme Fusion and Cofactor Engineering: Creating fusion proteins between CHS_H1 and HlPT1L improved substrate channeling. Supplementing media with SAM precursors (methionine) enhanced the final O-methyltransferase step catalyzed by HlOMT1 [1].
Current titers remain low for industrial production. Future efforts focus on dynamic pathway regulation, transporter engineering to reduce product toxicity, and screening improved PTase/OMT variants using directed evolution. Combining these strategies with high-cell-density fermentation holds promise for economically viable microbial xanthohumol production [1] [6] [9].
Table 4: Key Metabolic Engineering Strategies for Xanthohumol Production in Yeast
Engineering Strategy | Target/Modification | Effect on Xanthohumol Precursor (DMX) | Resulting Xanthohumol Titer |
---|---|---|---|
Precursor Supply Enhancement | ARO4K229L, ARO7G141S, ARO10Δ; ACC1OE | 52% increase in NC/N pool | Not achieved (Pre-pathway) |
DMAPP Availability Boost | Erg20N127W mutation + IDI1/tHMG1OE | 12 μg/L DMX (initial production) | Not achieved |
Prenyltransferase Overexpression | High-copy HlPT1L plasmid | 7.7-fold DMX increase (104 μg/L) | Not achieved |
Alternative PTase Expression | LaPT1 expression | 121 μg/L DMX | Not achieved |
Peroxisomal Targeting | Compartmentalization of Modules I-III | Significant flux increase (Part of 83-fold total) | - |
Full Pathway + Methylation | Expression of HlOMT1 | - | 142 μg/L |
Buffered Media (pH 5.4) | Cytosolic pH optimization for PTase | 2.8-fold DMX increase (from YS116 base) | Not measured |
These pioneering studies demonstrate the feasibility of microbial xanthohumol production and provide a blueprint for engineering complex plant natural products in yeast.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7